(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
The compound “(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester” (hereafter referred to as the target compound) is a piperidine derivative featuring a benzyl ester group and a stereochemically defined amino acid substituent. Its structure includes:
- Piperidine backbone: A six-membered nitrogen-containing ring.
- Benzyl ester: A carboxylic acid ester with a benzyl group, influencing lipophilicity and metabolic stability.
- Substituted amino acid moiety: An (S)-2-amino-3-methyl-butyryl group attached via a methyl-amino linkage at the (R)-configured C3 position of piperidine.
The stereochemistry (R and S descriptors) is critical for its biological interactions, as even minor stereochemical changes can alter pharmacological properties .
Properties
IUPAC Name |
benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)16-10-7-11-22(12-16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXSWOGOAWETGZ-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C20H31N3O3
- Molecular Weight : 361.5 g/mol
- CAS Number : 1354023-84-9
The structure includes a chiral center, which contributes to its enantiomeric properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Compounds with similar structures have shown:
- Antimicrobial Activity : Similar piperidine derivatives have been reported to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
- Cytotoxic Effects : Studies indicate that certain derivatives can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Activity Data
| Activity Type | Target/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 6 - 12.5 µg/mL | |
| Cytotoxic | Ehrlich's ascites carcinoma | Varies | |
| Antifungal | A. niger | 10 - 29 mm zone of inhibition |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli and Staphylococcus aureus, with MIC values ranging from 6 to 12.5 µg/mL . -
Cytotoxicity Assessment :
In a cytotoxicity study involving Ehrlich's ascites carcinoma cells, the compound demonstrated promising results with varying degrees of cytotoxic effects depending on the concentration used. This suggests its potential as an anticancer agent . -
Neuropharmacological Evaluation :
Research into the neuropharmacological effects of similar compounds indicated that they could modulate neurotransmitter levels, providing insights into their potential use for treating neurodegenerative disorders .
Scientific Research Applications
The biological activity of this compound is of significant interest due to its structural similarities to known pharmacophores. Preliminary studies suggest potential activities such as:
- Neuroprotective Effects: Similar compounds exhibit neuroprotective properties, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Activity: The presence of amino acid derivatives suggests possible anti-inflammatory effects.
Further empirical studies are required to elucidate specific mechanisms and efficacy.
Therapeutic Potential
The compound's structural characteristics position it as a versatile candidate for drug development. Applications include:
- Drug Design: The compound can serve as a lead structure for developing new therapeutics targeting neurological disorders.
- Bioconjugation: Its functional groups allow for conjugation with other biomolecules, enhancing drug delivery systems.
Case Studies
-
Neuroprotective Agents:
- A study explored compounds with similar structures that demonstrated neuroprotective effects in animal models of Alzheimer's disease, suggesting that (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester could be further investigated for similar applications.
- Anti-inflammatory Research:
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Proline | Amino acid backbone | Neuroprotective, anti-inflammatory |
| (R)-Lysine | Basic amino acid | Essential for protein synthesis |
| (R)-Cysteine | Thiol group | Antioxidant properties |
The unique combination of piperidine structure with amino acid functionalities makes this compound a compelling candidate for further pharmacological exploration compared to other compounds listed above.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs (Table 1) differ in substituent groups, stereochemistry, and substitution positions. These variations impact physicochemical properties such as solubility, log P, and metabolic stability.
Table 1: Structural Comparison of Analogs
Key Observations:
Spectroscopic and Bioactivity Profiles
NMR Analysis
highlights that analogs with identical core structures (e.g., piperidine-benzyl ester) show nearly identical NMR chemical shifts in most regions, except for protons near substituents (e.g., regions A and B in Figure 6 of ). For example:
- Region A (positions 39–44): Shifts correlate with the amino acid side chain’s environment. Ethyl vs. methyl groups here produce distinct δ values .
- Region B (positions 29–36) : Reflects piperidine ring conformation. Substituent position (C3 vs. C4) alters ring puckering, detectable via NMR .
Bioactivity Clustering
demonstrates that structural analogs cluster by bioactivity profiles. Compounds with ethyl-amino () may share similar modes of action but differ in potency compared to methyl-amino analogs (target compound). This aligns with the principle that minor structural changes preserve core activity but modulate efficacy .
Computational and Proteomic Comparisons
Structural Similarity Metrics
- Tanimoto and Dice Indices: notes that ethyl/methyl substitutions yield similarity scores >0.85, indicating high structural overlap. However, stereochemical differences (e.g., ) reduce scores to ~0.6–0.7 .
- Proteomic Interaction Signatures: The CANDO platform () predicts that analogs with methyl-amino groups (target compound, ) share proteomic interaction profiles, while ethyl-amino derivatives () diverge due to altered hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
